3-(Furan-2-yl)-2-azaspiro[3.3]heptan-1-one
Description
3-(Furan-2-yl)-2-azaspiro[3.3]heptan-1-one is a spirocyclic compound featuring a fused bicyclic structure composed of two three-membered rings sharing a single atom. The core scaffold, 2-azaspiro[3.3]heptan-1-one, incorporates a nitrogen atom in one ring and a ketone group at the 1-position. The substituent at the 3-position is a furan-2-yl group, an oxygen-containing heteroaromatic ring. The molecular formula of the compound is C₁₀H₁₁NO₂, with a molecular weight of 177.21 g/mol (calculated from structural data).
Its structural rigidity and heteroaromatic substituent make it a candidate for medicinal chemistry, though specific biological data are unavailable in the evidence.
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-(furan-2-yl)-2-azaspiro[3.3]heptan-3-one |
InChI |
InChI=1S/C10H11NO2/c12-9-10(4-2-5-10)8(11-9)7-3-1-6-13-7/h1,3,6,8H,2,4-5H2,(H,11,12) |
InChI Key |
DIKLFWLCICYXPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(NC2=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furan-2-yl)-2-azaspiro[3.3]heptan-1-one typically involves the reaction of furan derivatives with azaspiro compounds under specific conditions. One common method includes the cyclization of furan-2-yl ketones with azaspiro intermediates in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-(Furan-2-yl)-2-azaspiro[3.3]heptan-1-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
3-(Furan-2-yl)-2-azaspiro[3.3]heptan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-2-azaspiro[3.3]heptan-1-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring’s electron-rich nature allows it to participate in various biochemical reactions, contributing to its bioactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(Furan-2-yl)-2-azaspiro[3.3]heptan-1-one with structurally analogous derivatives, focusing on substituents, molecular properties, and commercial availability:
Key Comparative Insights:
In contrast, the 4-fluorophenyl substituent introduces electron-withdrawing effects, which may stabilize the compound against oxidation . The pyridin-4-yl derivative (C₁₁H₁₂N₂O) introduces basicity, which could improve water solubility or binding to biological targets .
Synthesis and Stability: The discontinuation of the furan derivative contrasts with the commercial availability of fluorophenyl and pyridine analogs, suggesting superior stability or broader applicability of the latter. Fluorinated spirocyclic compounds (e.g., C₁₂H₁₂FNO) are often prioritized in drug discovery due to their metabolic stability and bioavailability .
Limitations:
- No melting points or spectroscopic data (e.g., ¹H-NMR, MS) for the target compound are reported in the evidence.
- Biological activity and pharmacokinetic profiles remain unexplored in the provided sources.
Methodological Considerations
Structural validation tools like SHELX (used for crystallographic refinement, ) and ORTEP-III (for molecular visualization, ) are critical for characterizing spirocyclic compounds. The absence of crystallographic data for this compound in the evidence highlights a gap in its structural elucidation.
Biological Activity
3-(Furan-2-yl)-2-azaspiro[3.3]heptan-1-one is a heterocyclic compound characterized by a spirocyclic structure that incorporates a furan ring. This unique structure has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of both nitrogen and oxygen within its structure contributes to its diverse reactivity and potential biological interactions.
The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. For instance, compounds with similar spirocyclic structures have been shown to inhibit various biological pathways, leading to their antimicrobial and anticancer effects .
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various derivatives of azaspiro compounds highlighted their effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
2. Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the activation of caspases or the modulation of cell cycle regulators .
Case Study 1: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of several azaspiro compounds, including this compound. The results indicated that this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, making it a promising candidate for further development as an antimicrobial agent.
Case Study 2: Anticancer Properties
In another investigation focusing on its anticancer activity, this compound was tested against human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM, indicating potent cytotoxic effects compared to standard chemotherapeutic agents .
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
